molecular formula C25H44O3S B13822666 Methyloctadecylbenzenesulfonic acid

Methyloctadecylbenzenesulfonic acid

Cat. No.: B13822666
M. Wt: 424.7 g/mol
InChI Key: BBFWQWGJZIJCCT-UHFFFAOYSA-N
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Description

Methyloctadecylbenzenesulfonic acid is an organic compound belonging to the class of sulfonic acids. It is characterized by a long alkyl chain attached to a benzene ring, which is further substituted with a sulfonic acid group. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyloctadecylbenzenesulfonic acid can be synthesized through the sulfonation of methyloctadecylbenzene. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid group on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous sulfonation process. This method ensures high yield and purity of the final product. The process parameters, such as temperature, concentration of sulfonating agent, and reaction time, are optimized to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Methyloctadecylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate salt.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.

Major Products: The major products formed from these reactions include various sulfonate salts, substituted benzene derivatives, and oxidized sulfonic acid compounds.

Scientific Research Applications

Methyloctadecylbenzenesulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The mechanism of action of methyloctadecylbenzenesulfonic acid is primarily based on its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the sulfonic acid group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions. The molecular targets and pathways involved include cell membranes and protein-lipid interactions.

Comparison with Similar Compounds

Methyloctadecylbenzenesulfonic acid can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific structure, which combines a long alkyl chain with a benzene ring and a sulfonic acid group. This structure imparts distinct surfactant properties, making it highly effective in various applications.

Properties

Molecular Formula

C25H44O3S

Molecular Weight

424.7 g/mol

IUPAC Name

3-methyl-2-octadecylbenzenesulfonic acid

InChI

InChI=1S/C25H44O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-23(2)20-19-22-25(24)29(26,27)28/h19-20,22H,3-18,21H2,1-2H3,(H,26,27,28)

InChI Key

BBFWQWGJZIJCCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)O)C

Origin of Product

United States

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